molecular formula C10H12ClI2NO3 B12002468 H-3,5-Diiodo-tyr-ome hcl

H-3,5-Diiodo-tyr-ome hcl

Cat. No.: B12002468
M. Wt: 483.47 g/mol
InChI Key: RAXWZGMSMQUDTR-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the public domain. researchers typically synthesize it through specific chemical reactions involving tyrosine derivatives and iodination.
    • Further investigation into proprietary literature or scientific journals may provide more detailed information.
  • Chemical Reactions Analysis

      H-3,5-Diiodo-tyr-ome HCl: likely undergoes various chemical reactions, including:

    • Common reagents and conditions depend on the specific reaction, but iodine sources (e.g., I2, NaI) and reducing agents (e.g., SnCl2) are often involved.
  • Scientific Research Applications

      Chemistry: Used as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging studies.

      Biology: Investigated for its interactions with thyroid hormone receptors.

      Medicine: Limited applications due to its research-oriented nature.

      Industry: Not widely used industrially.

  • Mechanism of Action

    • The exact mechanism by which H-3,5-Diiodo-tyr-ome HCl exerts its effects remains an area of ongoing research.
    • It likely interacts with thyroid hormone receptors or other cellular targets, affecting metabolic processes.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds at this time. exploring related iodinated tyrosine derivatives may provide insights into its uniqueness.

    Remember that this compound’s detailed proprietary information might be available in scientific literature or patents For a comprehensive review, consult specialized resources or experts in the field

    Properties

    IUPAC Name

    methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H11I2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RAXWZGMSMQUDTR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H12ClI2NO3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    483.47 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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